molecular formula C12H14O5 B097391 Diethyl furfurylidenemalonate CAS No. 17448-96-3

Diethyl furfurylidenemalonate

Cat. No. B097391
CAS RN: 17448-96-3
M. Wt: 238.24 g/mol
InChI Key: IRUZVWQOYLRAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl furfurylidenemalonate is a chemical compound with the linear formula C12H14O5 . It has a molecular weight of 238.242 . It is used by researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of Diethyl furfurylidenemalonate involves a mixture of freshly distilled 2-furaldehyde, diethyl malonate, and acetic anhydride . This mixture is prepared in a round-bottomed flask fitted with a reflux condenser protected by a calcium chloride tube . The mixture is heated in a bath of Wood’s metal at a bath temperature of 175–180° for six hours . After cooling, water is added, and the dark oil that separates is transferred to a beaker and stirred with a glass rod while saturated sodium carbonate solution is added until the reaction is weakly alkaline .


Molecular Structure Analysis

The molecular structure of Diethyl furfurylidenemalonate is represented by the linear formula C12H14O5 . The CAS Number is 17448-96-3 .

Scientific Research Applications

Mass Spectrometric Analysis

Diethyl furfurylidenemalonate is relevant in mass spectrometric studies. For example, furfurylidenemalonic acid shows unique rearrangements involving oxygen atom transfer in mass spectrometry, as observed in benzylidenemalonic acids and related compounds (Baldas, Porter, & Ramsay, 1969).

Nematicidal Activity in Agriculture

In agriculture, compounds related to diethyl furfurylidenemalonate, like furfural derivatives, have been identified for their nematicidal activity. For instance, Melia azedarach fruits contain furfural derivatives, which show activity against phytonematodes (Ntalli, Vargiu, Menkissoglu-Spiroudi, & Caboni, 2010).

Chemical Synthesis and Applications

In chemical synthesis, derivatives of furfurylidenemalononitriles are used to create compounds with potential applications like molluscicidal activity. This is evident in the synthesis of 5-oxo-5,6,7,8-Tetrahydro-4H-Chromene derivatives (Abdelrazek, Metz, & Farrag, 2004).

Biofuel Production

In the field of biofuel production, furfural, a related compound, can be converted into valuable chemicals like levulinic acid, showcasing the potential use of diethyl furfurylidenemalonate in this industry. This conversion process involves ethanolysis to form ethyl levulinate (Lange, van de Graaf, & Haan, 2009).

properties

IUPAC Name

diethyl 2-(furan-2-ylmethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-15-11(13)10(12(14)16-4-2)8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUZVWQOYLRAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169828
Record name Malonic acid, furfurylidene-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl furfurylidenemalonate

CAS RN

17448-96-3
Record name Diethyl 2-(furan-2-ylmethylene)malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17448-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl furfurylidenemalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017448963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-furfurylidenemalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malonic acid, furfurylidene-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furfurylidenemalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.678
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL FURFURYLIDENEMALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6EE0FM7AQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl furfurylidenemalonate
Reactant of Route 2
Reactant of Route 2
Diethyl furfurylidenemalonate
Reactant of Route 3
Diethyl furfurylidenemalonate
Reactant of Route 4
Diethyl furfurylidenemalonate
Reactant of Route 5
Reactant of Route 5
Diethyl furfurylidenemalonate
Reactant of Route 6
Diethyl furfurylidenemalonate

Citations

For This Compound
24
Citations
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
… Diethyl (tetrahydrofurfuryl)malonate has been prepared by the catalytic hydrogenation of diethyl furfurylidenemalonate at high temperatures and pressures2• This ester has been …
Number of citations: 0 link.springer.com
GA Holmberg, M Wennstrom… - … SERIES B-ORGANIC …, 1975 - actachemscand.org
… - and 1,8additions with diethyl furfurylidenemalonate.1 The latter … diethyl furfurylidenemalonate.Si If diethyl 5-methylfurfurylidenemalonate is substituted for diethyl …
Number of citations: 4 actachemscand.org
GA HOLMBERG, M KARLSSON… - Acta Chem …, 1972 - actachemscand.org
… When methylmagnesium iodide, ethylmagnesium bromide, and isopentylmagnesium bromide react with diethyl furfurylidenemalonate at room temperature, only 1,4-addition products, …
Number of citations: 2 actachemscand.org
GAD HOLMBERG, M OLLI, U STRAND… - Acta Chem …, 1973 - actachemscand.org
… ¿-butylmagnesium chloride reacts with diethyl furfurylidenemalonate are decomposed with … , reduction products are formed when diethyl furfurylidenemalonate (I) reacts with simple …
Number of citations: 0 actachemscand.org
GAD HOLMBERG, L JALANDER… - Acta Chcmica …, 1974 - actachemscand.org
… Reactions between diethyl furfurylidenemalonate and different Grignard reagents have previously been studied in this laboratory. 1» 2 1, 4-Additions were shown to be the principal …
Number of citations: 2 actachemscand.org
EP Coutant, V Hervin, G Gagnot, C Ford… - Beilstein Journal of …, 2018 - beilstein-journals.org
… The introduction of the methyl group was achieved using the previously reported methylmagnesium chloride 1,4-addition on diethyl furfurylidenemalonate (6ae) [6]. Quite …
Number of citations: 10 www.beilstein-journals.org
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
A mixture of 96 g (1 mole) of freshly distilled 2-furaldehyde, bp 154–155/680 mm, 160 g (1 mole) of diethyl malonate, and 153 g (1.5 moles) of acetic anhydride was prepared in a 750-…
Number of citations: 0 link.springer.com
CHO JCHO, H CH2COOC - Synthesis of Heterocyclic Compounds, 1959 - Springer
Number of citations: 0
V Valenta, J Holubek, E Svátek, V Miller… - Collection of …, 1987 - cccc.uochb.cas.cz
… A more advantageous method proved the catalytic hydrogenation of diethyl furfurylidenemalonate in ethanol (Cj.13,18). Using the hydrogen pressure of 7·5 MPa enabled to work at 80C …
Number of citations: 3 cccc.uochb.cas.cz
R Sjöholm - ACTA CHEMICA SCANDINAVICA SERIES B …, 1978 - actachemscand.org
… magnesium halides seem to have a tendency to add in the conjugated manner to the furan ring of some furan derivatives, such as 2-acetylfuran3 and diethyl furfurylidenemalonate.‘ …
Number of citations: 9 actachemscand.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.